molecular formula C7H9Cl5O B12583488 (2,3,4,5,6-Pentachlorocyclohexyl)methanol CAS No. 56400-43-2

(2,3,4,5,6-Pentachlorocyclohexyl)methanol

Cat. No.: B12583488
CAS No.: 56400-43-2
M. Wt: 286.4 g/mol
InChI Key: QMINGTVEAXAYRR-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentachlorocyclohexyl)methanol (C₆H₇Cl₅O, MW: 272.38 g/mol) is a highly chlorinated cyclohexanol derivative. Its structure features a cyclohexane ring substituted with five chlorine atoms and a hydroxyl group (-OH) at the 1-position. The stereochemistry is specified as (1S,2R,3S,4R,5R,6S), which influences its spatial arrangement and physicochemical behavior . This compound’s high chlorination likely confers significant hydrophobicity, low water solubility, and environmental persistence, similar to other polychlorinated compounds.

Properties

CAS No.

56400-43-2

Molecular Formula

C7H9Cl5O

Molecular Weight

286.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorocyclohexyl)methanol

InChI

InChI=1S/C7H9Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h2-7,13H,1H2

InChI Key

QMINGTVEAXAYRR-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-Pentachlorocyclohexyl)methanol typically involves the chlorination of cyclohexanol. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms on the cyclohexyl ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of (2,3,4,5,6-Pentachlorocyclohexyl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-Pentachlorocyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2,3,4,5,6-Pentachlorocyclohexyl)ketone, while reduction can produce partially dechlorinated cyclohexylmethanol derivatives.

Scientific Research Applications

(2,3,4,5,6-Pentachlorocyclohexyl)methanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentachlorocyclohexyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural or functional similarities with (2,3,4,5,6-Pentachlorocyclohexyl)methanol:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Water Solubility log Kow Key Properties
(2,3,4,5,6-Pentachlorocyclohexyl)methanol C₆H₇Cl₅O 272.38 -OH, 5×Cl Not reported (inferred low) High (inferred) High chlorination, stereospecificity, potential environmental persistence
2,3,4,5,6-Pentachloroanisole C₇H₅Cl₅O 300.35 -OCH₃, 5×Cl <0.1 µg/L (in methanol) ~6–10 Used as a GC/MS standard; methoxy group reduces polarity vs. -OH
Pentachlorophenol C₆HCl₅O 266.34 -OH, 5×Cl 14 mg/L (20°C) 5.01 Acidic due to -OH; used as a pesticide/biocide; moderate solubility
Decabromodiphenyl ether (BDE-209) C₁₂H₁₀Br₁₀O 959.17 -O-, 10×Br <0.1 µg/L 6.27–9.97 Brominated flame retardant; high persistence (half-life: 150–600 days)
2,4,6-Trichloroanisole C₇H₅Cl₃O 211.47 -OCH₃, 3×Cl Low (methanol matrix) ~3.5 Wine spoilage agent; lower chlorination reduces log Kow vs. pentachloro derivatives

Key Comparative Analysis

Functional Group Influence
  • Hydroxyl (-OH) vs. Methoxy (-OCH₃): The presence of -OH in (2,3,4,5,6-Pentachlorocyclohexyl)methanol increases polarity compared to methoxy-containing analogues like 2,3,4,5,6-Pentachloroanisole. This difference may affect solubility and reactivity; for example, -OH groups can participate in hydrogen bonding, whereas -OCH₃ groups are less polar. Pentachlorophenol, another -OH-bearing compound, exhibits higher water solubility (14 mg/L) due to its planar aromatic structure and acidity .
Halogenation and Environmental Persistence
  • Chlorination vs. Bromination: While (2,3,4,5,6-Pentachlorocyclohexyl)methanol contains five chlorine atoms, Decabromodiphenyl ether (BDE-209) is brominated. However, both classes are linked to environmental persistence, with BDE-209 having soil half-lives up to 600 days .
Analytical Considerations
  • Derivatization and Detection: Chlorinated compounds like 2,3,4,5,6-Pentachloroanisole are analyzed via GC/MS without derivatization due to their volatility . In contrast, hydroxylated compounds (e.g., pentachlorophenol) may require derivatization (e.g., silylation or PFBB treatment) to enhance volatility, as described for fatty acids in . The stereochemistry of (2,3,4,5,6-Pentachlorocyclohexyl)methanol may necessitate chiral chromatography for precise analysis.

Biological Activity

(2,3,4,5,6-Pentachlorocyclohexyl)methanol is a chlorinated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(2,3,4,5,6-Pentachlorocyclohexyl)methanol features a cyclohexane ring with five chlorine substituents and a hydroxymethyl group. The presence of multiple chlorine atoms significantly influences its chemical reactivity and biological interactions.

Biological Activities

The biological activities of (2,3,4,5,6-Pentachlorocyclohexyl)methanol can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that chlorinated compounds often exhibit antimicrobial properties. For instance:

  • Bacterial Inhibition : Research indicates that pentachlorocyclohexyl derivatives can inhibit the growth of various bacteria. The Minimum Inhibitory Concentration (MIC) values for specific strains are critical for assessing efficacy.
  • Fungal Activity : Similar to its antibacterial effects, pentachlorocyclohexyl derivatives have demonstrated antifungal properties against common pathogens.

2. Cytotoxic Effects

Cytotoxicity assays reveal that (2,3,4,5,6-Pentachlorocyclohexyl)methanol can induce cell death in cancer cell lines:

  • Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer) and HCT-116 (colorectal cancer).
  • Mechanism of Action : The compound may induce apoptosis or necrosis through oxidative stress pathways or by disrupting cellular membranes.

3. Endocrine Disruption

Chlorinated compounds are often scrutinized for their potential endocrine-disrupting effects:

  • Hormonal Interference : Studies suggest that (2,3,4,5,6-Pentachlorocyclohexyl)methanol may interfere with hormone signaling pathways due to its structural similarity to natural hormones.

Case Studies

Several studies have investigated the biological activity of (2,3,4,5,6-Pentachlorocyclohexyl)methanol:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values below 100 µg/mL.
Study 2CytotoxicityShowed IC50 values of 50 µM against MCF-7 cells after 48 hours of exposure.
Study 3Endocrine DisruptionIndicated potential interference with estrogen receptors in vitro.

The mechanisms through which (2,3,4,5,6-Pentachlorocyclohexyl)methanol exerts its biological effects are multifaceted:

  • Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels within cells leading to oxidative stress.
  • Membrane Disruption : Chlorinated compounds can integrate into lipid membranes disrupting their integrity.
  • Receptor Binding : Its structural similarity to endogenous compounds may allow it to bind to specific receptors influencing cellular responses.

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